N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Description
N-((1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a hybrid heterocyclic compound combining a 1,2,3-triazole core, a thiophene substituent, and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. The triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry," while the carboxamide linkage suggests coupling reagents like EDCI/HOBt or HATU/DIPEA, as observed in analogous syntheses .
Properties
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-16(13-2-1-3-14-15(13)23-6-5-22-14)17-8-11-9-20(19-18-11)12-4-7-24-10-12/h1-4,7,9-10H,5-6,8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFMSHZFUDSHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)NCC3=CN(N=N3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the benzodioxine ring system and the attachment of the carboxamide group under specific conditions such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production, particularly for pharmaceutical purposes .
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Structural Characteristics
The compound features:
- Triazole Ring : Known for its role in biological activity.
- Thiophene Moiety : Enhances the compound’s interaction with biological targets.
- Benzo[b][1,4]dioxine Framework : Contributes to the compound's stability and reactivity.
These structural elements suggest that the compound may exhibit diverse pharmacological properties.
Anticancer Activity
Research indicates that compounds containing triazole and thiophene moieties can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, studies have shown that structurally similar compounds can lead to significant cell cycle arrest and apoptosis in various cancer cell lines.
Key Findings:
- Inhibition of Cell Growth : Compounds with similar structures have demonstrated IC50 values in the nanomolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Mechanism of Action : The mechanism likely involves disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The presence of the triazole ring suggests potential antimicrobial activity. Compounds with triazole structures have been reported to exhibit significant antibacterial and antifungal effects. Research has indicated that these compounds can interact with microbial enzymes or disrupt cellular processes critical for pathogen survival.
Case Studies:
- Antifungal Activity : Triazole derivatives have been shown to inhibit the growth of various fungal pathogens by targeting specific biosynthetic pathways .
- Antibacterial Effects : Studies suggest that these compounds can disrupt bacterial cell wall synthesis or interfere with protein synthesis .
Synthesis and Optimization
The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide typically involves multi-step organic reactions such as:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A common method for synthesizing triazole derivatives.
- Functional Group Modifications : To enhance biological activity and solubility.
Each synthetic step requires careful optimization to maximize yield and purity .
Mechanism of Action
The mechanism of action of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involves its interaction with specific molecular targets. The triazole and thiophene moieties are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Efficiency : The target compound’s triazole-thiophene motif likely requires CuAAC, a high-yield method (typically >80%), whereas pyrazole carboxamides () use EDCI/HOBt coupling with moderate yields (62–71%) .
- Substituent Effects: Thiophene’s electron-rich nature contrasts with chlorophenyl or fluorophenyl groups in pyrazole derivatives (), which may alter solubility and bioactivity. For instance, chloro substituents in 3b and 3e increase molecular weight and lipophilicity (ClogP ~3.5 vs. ~2.8 for non-chlorinated analogs) .
- Thermal Stability : Pyrazole carboxamides exhibit melting points >120°C, suggesting robust crystallinity, while triazole derivatives (e.g., ) may vary based on substituent polarity.
Spectroscopic and Analytical Comparisons
- NMR Spectroscopy : The target compound’s ¹H-NMR would show signals for thiophene protons (~7.0–7.5 ppm), triazole CH (~8.1 ppm, akin to pyrazole analogs in ), and dihydrobenzo[d][1,4]dioxine methylene protons (~4.2–4.5 ppm) .
- Mass Spectrometry : Expected [M+H]+ for the target (C₁₈H₁₅N₄O₃S) is ~375.08, distinct from pyrazole carboxamides (e.g., 3a: 403.1) due to lower halogen content .
- Elemental Analysis : Pyrazole derivatives () show <1% deviation in C/H/N values, highlighting synthetic precision, which the target compound would require for validation .
Biological Activity
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound features a triazole ring , a thiophene moiety , and a benzo[d][1,4]dioxine structure. The presence of these heterocycles is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the triazole ring via cycloaddition reactions between azides and alkynes.
- Coupling with thiophene derivatives to introduce the thiophene moiety.
- Final modifications to achieve the benzo[d][1,4]dioxine structure.
Reaction conditions often utilize copper(I) catalysts under mild temperatures to optimize yields and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance:
- Mechanism of Action : Compounds with triazole rings have been shown to disrupt microtubule dynamics, which can lead to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for anticancer activity as it interferes with cell division processes .
- In Vitro Studies : In studies involving various human cancer cell lines (e.g., MCF-7, HCT-116), derivatives of triazoles demonstrated significant antiproliferative effects. For example, certain triazole derivatives exhibited IC50 values in the low micromolar range against these cell lines .
Antimicrobial Activity
The compound also shows antimicrobial properties against various pathogens:
- Efficacy Against Bacteria : Preliminary studies suggest that similar compounds effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown good inhibition against Escherichia coli and Staphylococcus aureus .
Case Study 1: Triazole Derivatives in Cancer Treatment
A study evaluated several triazole derivatives for their cytotoxicity against human cancer cell lines. Among them, compounds with structural similarities to this compound demonstrated significant activity with IC50 values lower than standard chemotherapeutic agents such as doxorubicin .
Case Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial efficacy of triazole-containing compounds against common bacterial strains. The results indicated that certain derivatives exhibited substantial antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Summary of Findings
Q & A
Q. Yield Optimization Strategies :
Advanced: How can computational methods resolve contradictions in biological activity data for this compound?
Answer:
Discrepancies in biological assays (e.g., variable IC₅₀ values) often arise from differences in target binding modes or tautomeric states. Methodological approaches include:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on the triazole-thiophene moiety, which may adopt multiple binding conformations .
- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the carboxamide group’s electron-withdrawing nature influences binding to kinase targets .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes under physiological conditions .
Key Consideration : Validate computational predictions with mutagenesis studies (e.g., Ala-scanning) to confirm critical binding residues .
Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?
Answer:
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to identify protons on the thiophene (δ 7.2–7.5 ppm) and triazole (δ 8.1–8.3 ppm) rings. The dihydrodioxine protons appear as a singlet at δ 4.3–4.5 ppm .
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) confirms bond lengths (e.g., C–N triazole: 1.32–1.35 Å) and dihedral angles between aromatic systems. Data-to-parameter ratios >15 ensure reliability .
Common Pitfalls : Crystallize the compound in ethyl acetate/hexane (1:3) to avoid solvent inclusion artifacts .
Advanced: How do structural modifications (e.g., substituent effects) influence pharmacological activity?
Answer:
SAR studies reveal:
- Thiophene Position : 3-Substitution (vs. 2-) enhances π-stacking with hydrophobic enzyme pockets (e.g., COX-2) .
- Triazole Methylation : N-Methylation reduces metabolic clearance by CYP3A4 but may decrease water solubility .
- Dihydrodioxine : Electron-rich systems improve membrane permeability (logP ~2.5) but may increase plasma protein binding .
Q. Experimental Validation :
- Replace the carboxamide with sulfonamide to test potency against tyrosine kinase inhibitors .
- Introduce fluorine at the dioxine para-position to modulate bioavailability .
Basic: What analytical methods assess purity and stability under storage conditions?
Answer:
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is required for in vivo studies .
- Stability :
- Thermal : Store at –20°C in amber vials; monitor degradation via LC-MS over 6 months .
- Hydrolytic : Avoid aqueous buffers at pH >8.0 to prevent carboxamide hydrolysis .
Advanced: How can tautomerism or polymorphism affect reproducibility in biological assays?
Answer:
- Thione-Thiol Tautomerism : The triazole-thiol group can tautomerize, altering hydrogen-bonding capacity. Use ¹³C NMR (δ 170–180 ppm for C=S) or IR (ν 1250 cm⁻¹ for S–H) to identify dominant forms .
- Polymorphism : Screen crystallization conditions (e.g., solvent evaporation vs. cooling) to isolate stable polymorphs. DSC/TGA can identify phase transitions .
Mitigation : Pre-equilibrate compounds in assay buffers for 24 hours to ensure consistent tautomeric states .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- Hepatotoxicity : Use HepG2 cells with MTT assays; IC₅₀ <10 μM indicates low risk .
- CYP Inhibition : Screen against CYP3A4/2D6 using luminescent substrates (e.g., Promega kits) .
- hERG Binding : Patch-clamp assays to assess cardiac liability (IC₅₀ >30 μM preferred) .
Advanced: How can contradictory data in enzyme inhibition vs. cellular assays be resolved?
Answer:
Discrepancies often arise from off-target effects or assay conditions:
- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify secondary targets .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS; poor permeability may explain weak cellular activity despite high enzyme inhibition .
- Redox Interference : Test compounds in presence of antioxidants (e.g., NAC) to rule out assay artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
